Quinoxaline-6-carboxylic acid

Description

Properties

IUPAC Name |

quinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQDBVXRYDEWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350155 | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6925-00-4 | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinoxaline-6-carboxylic Acid

Introduction

Quinoxaline-6-carboxylic acid, with the chemical formula C₉H₆N₂O₂, is a heterocyclic compound featuring a quinoxaline core functionalized with a carboxylic acid group at the 6-position.[1][2] The quinoxaline ring system itself is a fusion of a benzene ring and a pyrazine ring, making it a bioisostere of naturally occurring structures like quinoline and naphthalene.[3] This structural motif is a cornerstone in medicinal chemistry and materials science, bestowing upon its derivatives a wide array of biological activities and functional properties.[3][4] While rare in nature, synthetic quinoxalines are integral to various antibiotics, such as echinomycin, which are known to inhibit the growth of Gram-positive bacteria.[3]

This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, synthesis methodologies, key applications, and essential safety protocols. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this versatile chemical building block.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is critical for its effective application in research and development, from designing reaction conditions to formulating it for biological or material science applications.

Structural and Molecular Data

The foundational identity of this compound is defined by its molecular structure and associated identifiers.

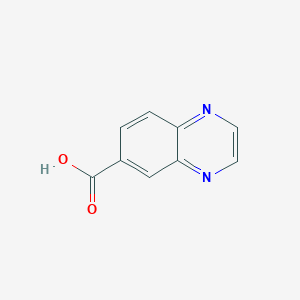

Caption: Chemical structure of this compound.

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 6925-00-4 | [5][6] |

| Molecular Formula | C₉H₆N₂O₂ | [2][5] |

| Molecular Weight | 174.16 g/mol | [2][5] |

| IUPAC Name | This compound | [6] |

| InChI Key | JGQDBVXRYDEWGM-UHFFFAOYSA-N | [5][6] |

| SMILES | OC(=O)c1ccc2nccnc2c1 | [2] |

Physical and Chemical Data

The physical state, solubility, and other chemical constants are crucial for handling, storage, and reaction setup. The compound typically appears as a light brown to dark brown or tan solid powder.[1][5][7]

Table 2: Physicochemical Data Summary

| Property | Value | Source(s) |

| Melting Point | 224-229 °C (decomposes) | [2][5][8] |

| Boiling Point | 355.1 ± 27.0 °C (Predicted) | [1][5] |

| Density | 1.421 ± 0.06 g/cm³ (Predicted) | [1][5] |

| pKa | 3.22 ± 0.30 (Predicted) | [1][5] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [1][5][7] |

| Sparingly soluble in water | [7] | |

| High solubility (up to 5.5 M) in 1.0 M KOH solution | [9] |

The notable increase in aqueous solubility under alkaline conditions is due to the deprotonation of the carboxylic acid group, forming the highly soluble carboxylate salt.[9] This property is expertly leveraged in applications like aqueous redox flow batteries.[9]

Synthesis Methodologies

The synthesis of this compound and its derivatives is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The choice of reactants and conditions can be tailored to achieve high yields and purity.

General Synthesis Pathway

A prevalent and straightforward method involves the reaction of 3,4-diaminobenzoic acid with glyoxal. This reaction is often performed in a solvent mixture, such as ethanol and acetic acid.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a common laboratory-scale synthesis.[5] The causality behind the procedural steps is explained to provide a deeper understanding.

Objective: To synthesize this compound from 3,4-diaminobenzoic acid and glyoxal.

Materials:

-

3,4-Diaminobenzoic acid

-

Glyoxal (typically a 40% aqueous solution)

-

Ethanol

-

Acetic acid (glacial)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Vacuum oven

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in a solvent mixture of ethanol and a catalytic amount of acetic acid.

-

Rationale: Ethanol serves as a good solvent for the reactants. Acetic acid acts as a Brønsted acid catalyst, protonating a carbonyl group of glyoxal, which makes it more electrophilic and facilitates the initial nucleophilic attack by the amino group of the diamine.[10]

-

-

Addition of Glyoxal: While stirring, add glyoxal solution to the flask.

-

Rationale: The addition of the dicarbonyl compound initiates the condensation reaction. The reaction proceeds through a diimine intermediate which then cyclizes and aromatizes to form the stable quinoxaline ring.

-

-

Heating: Heat the reaction mixture to 75 °C under reflux for a specified period (typically several hours), monitoring the reaction progress by TLC.[5]

-

Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-aromatization steps. Refluxing prevents the loss of volatile solvents.

-

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to approximately 5 °C.[5]

-

Rationale: this compound has lower solubility in the cold solvent mixture, causing it to precipitate out of the solution, which is a critical step for product isolation.

-

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Rationale: This is a standard and efficient method for separating a solid product from the liquid reaction medium.

-

-

Washing: Wash the collected solid (filter cake) with cold ethanol.[5]

-

Rationale: The cold ethanol wash removes residual soluble impurities and unreacted starting materials without significantly dissolving the desired product, thereby increasing its purity.

-

-

Drying: Dry the purified solid in a vacuum oven at 50 °C until a constant weight is achieved.[5]

-

Rationale: Drying under vacuum at a mild temperature removes residual solvent without causing thermal decomposition of the product.

-

Key Applications in Research and Development

The unique scaffold of this compound makes it a valuable intermediate in several high-impact fields.

Pharmaceutical Intermediates and Drug Discovery

Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[4] this compound serves as a crucial starting material or intermediate for the synthesis of more complex molecules with therapeutic potential.[7]

-

Antiprotozoal Agents: It is explicitly used as an intermediate in the production of antiprotozoal agents, which are vital for developing drugs to combat parasitic diseases.[1][5]

-

Antimicrobial Agents: The quinoxaline core is found in various antimicrobial and antifungal compounds.[3][11] The carboxylic acid handle at the 6-position allows for straightforward derivatization, such as amide bond formation, to create libraries of new chemical entities for antimicrobial screening.[12]

-

Receptor Antagonists: Certain quinoxaline derivatives have been developed as antagonists for receptors like the Glycine/NMDA receptor, indicating potential applications in neurological disorders.[13]

Caption: Role as a versatile intermediate in drug discovery.

Materials Science: Aqueous Organic Redox Flow Batteries

A cutting-edge application for this compound is as an anolyte material in aqueous organic redox flow batteries (AORFBs).[9] This is driven by several of its advantageous properties:

-

High Solubility: In alkaline solutions (e.g., 1.0 M KOH), it exhibits an exceptionally high solubility of up to 5.5 M.[9] This is a critical factor for achieving high energy density in flow batteries.

-

Low Redox Potential: The quinoxaline unit provides an ultralow redox potential of –0.79 V vs SHE in alkaline solutions, which is beneficial for achieving a high cell voltage.[9]

-

Green Synthesis: A highly efficient (97% yield), solvent-free synthesis has been developed by simply grinding 3,4-diaminobenzoic acid and glyoxal, making its production environmentally friendly and scalable.[9]

These characteristics position this compound as a highly promising candidate for next-generation energy storage systems that are safe, cost-effective, and sustainable.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified as an irritant.[1]

-

GHS Classification: H319 (Causes serious eye irritation), H315 (Causes skin irritation), H335 (May cause respiratory irritation).[6][14][15]

Recommended Handling and PPE

When working with this compound, the following precautions should be taken:[14][16][17]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[17]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses or goggles.[17]

-

Hand Protection: Wear suitable protective gloves.[17]

-

Skin Protection: Wear a lab coat or other protective clothing.[17]

-

Respiratory Protection: For operations that may generate dust, a dust mask (e.g., N95) or a respirator with a particle filter is recommended.[2][17]

-

-

General Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[16]

Storage Recommendations

To ensure stability and a long shelf life (noted as up to 2 years), store the compound under the following conditions:[7]

-

Temperature: Store in a cool, dry place.[7] Some suppliers recommend refrigeration.[1]

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[17]

-

Environment: Store in a well-ventilated area, sealed in dry conditions at room temperature.[5][8]

Conclusion

This compound stands out as a heterocyclic compound of significant scientific and commercial interest. Its straightforward synthesis, combined with the versatile reactivity of its carboxylic acid group, makes it an invaluable building block in medicinal chemistry for the development of novel therapeutics. Furthermore, its unique electrochemical properties and high aqueous solubility under alkaline conditions have opened new frontiers in materials science, particularly for advanced energy storage solutions. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to unlock the full potential of this remarkable molecule.

References

-

M. Kokel, A.; De-Luca, L.; et al. (2021). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Beilstein Journal of Organic Chemistry. [Link]

-

IndiaMART. (n.d.). Buy this compound at Best Price, Industrial/Research Grade Chemical. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6925-00-4, this compound. Retrieved from [Link]

-

Wang, Y., et al. (2022). Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries. ACS Applied Energy Materials. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Brazilian Chemical Society. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H6N2O2). Retrieved from [Link]

-

El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B. [Link]

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]

-

Pereira, J. A., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

RS Publication. (n.d.). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound 97 6925-00-4 [sigmaaldrich.com]

- 3. recipp.ipp.pt [recipp.ipp.pt]

- 4. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]

- 6. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]

- 8. 6-QUINOXALINECARBOXYLIC ACID CAS#: 6925-00-4 [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. rspublication.com [rspublication.com]

- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 14. aksci.com [aksci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. canbipharm.com [canbipharm.com]

Quinoxaline-6-carboxylic Acid: A Comprehensive Technical Guide for Chemical and Pharmaceutical Development

Introduction: The Strategic Importance of the Quinoxaline Scaffold

Quinoxaline-6-carboxylic acid is a heterocyclic building block of significant interest in contemporary drug discovery and materials science. Structurally, it consists of a benzene ring fused to a pyrazine ring, with a carboxylic acid moiety at the 6-position. This arrangement imparts a unique combination of electronic and steric properties, making it a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. The quinoxaline core is a key component in numerous compounds that have demonstrated efficacy as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][2] The carboxylic acid functional group serves as a convenient handle for derivatization, allowing for the facile introduction of various pharmacophores through amide bond formation, esterification, and other transformations. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, tailored for researchers and professionals in the chemical and pharmaceutical industries.

IUPAC Nomenclature and Molecular Structure

The formal IUPAC name for this compound is This compound .[3] Its molecular structure is depicted below:

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂ | [3] |

| Molecular Weight | 174.16 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 224-229 °C (decomposes) | |

| Solubility | Sparingly soluble in water; Soluble in dimethyl sulfoxide (DMSO) | |

| pKa | ~3.5 (estimated for the carboxylic acid) | |

| Canonical SMILES | C1=CC2=NC=CN=C2C=C1C(=O)O | [3] |

| InChI Key | JGQDBVXRYDEWGM-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The most prevalent and efficient method for the synthesis of this compound is the condensation reaction between 3,4-diaminobenzoic acid and glyoxal. This reaction is a classic example of the Hinsberg quinoxaline synthesis.

Reaction Scheme:

Figure 2: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

3,4-Diaminobenzoic acid

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Deionized water

-

Activated carbon

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzoic acid in a minimal amount of ethanol.

-

Addition of Glyoxal: To the stirred solution, slowly add a stoichiometric equivalent of a 40% aqueous solution of glyoxal.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol and then with deionized water to remove any unreacted starting materials and impurities.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture. The use of activated carbon during recrystallization can help to remove colored impurities.

-

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is chosen as the reaction solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

-

Purification: The washing and recrystallization steps are crucial for obtaining a high-purity product, which is essential for subsequent synthetic transformations and biological testing.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is characterized by the interplay between the electron-deficient quinoxaline ring and the carboxylic acid functionality.

Reactions of the Carboxylic Acid Group:

The carboxylic acid group is the primary site for derivatization, allowing for the synthesis of a wide range of analogs.

-

Esterification: this compound can be readily converted to its corresponding esters via Fischer esterification, reacting with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).[4]

-

Amide Formation: The formation of amides is a key transformation for introducing diverse substituents. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine.[1] The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a milder and often more efficient method for amide bond formation.[1]

Reactivity of the Quinoxaline Ring:

The pyrazine ring of the quinoxaline system is electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents.

-

Electrophilic Aromatic Substitution: The quinoxaline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. Reactions such as nitration require harsh conditions. The carboxylic acid group is a deactivating, meta-directing group, further complicating electrophilic substitution on the benzene portion of the molecule.[5]

-

Nucleophilic Aromatic Substitution: The electron-deficient pyrazine ring is susceptible to nucleophilic attack, particularly if a good leaving group is present at the 2 or 3-position. While the parent this compound does not have such a leaving group, this reactivity is important in the chemistry of its derivatives.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold in the development of therapeutic agents, most notably as a precursor to potent kinase inhibitors.

Quinoxaline-Based Kinase Inhibitors:

Many quinoxaline derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[6][7] The quinoxaline core can act as a bioisostere for other aromatic systems and provides a rigid framework for the precise orientation of substituents to interact with the ATP-binding site of kinases.

Case Study: Targeting the VEGFR/EGFR Signaling Pathways

While not a direct derivative, the FDA-approved multi-kinase inhibitor Vandetanib provides a relevant example of targeting signaling pathways that are also addressed by quinoxaline-based inhibitors. Vandetanib is an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET (Rearranged during Transfection) tyrosine kinases.[6][8] These receptors are crucial for tumor angiogenesis and cell proliferation. The inhibition of these pathways by small molecules often involves a heterocyclic core that can mimic the adenine region of ATP.

The simplified signaling pathway inhibited by such multi-kinase inhibitors is illustrated below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Electrophilic substitution | chemistry | Britannica [britannica.com]

- 6. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoxaline-6-carboxylic Acid: A Comprehensive Technical Guide for Advanced Research

Quinoxaline-6-carboxylic acid, a pivotal heterocyclic compound, stands as a cornerstone in the edifice of modern medicinal chemistry and materials science. Its unique structural motif, a fusion of benzene and pyrazine rings, imparts a versatile reactivity and a predisposition for biological activity that has captured the attention of researchers globally. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and diverse applications, offering a technical resource for scientists and professionals in drug discovery and development.

Core Properties and Identification

This compound is identified by the CAS Number 6925-00-4 .[1][2][3][4][5][6][7] Its molecular framework and key physicochemical properties are summarized below, providing a foundational understanding of this important molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₂ | [1][2][4][7] |

| Molecular Weight | 174.16 g/mol | [1][2][3][4][5][6][7][8] |

| Appearance | White to off-white or light brown to dark brown crystalline powder/solid | [2][8] |

| Melting Point | 224-229 °C (decomposes) | [4][6][8] |

| Solubility | Sparingly soluble in water; slightly soluble in DMSO and Methanol | [2][8] |

| pKa | 3.22 ± 0.30 (Predicted) | [8] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the quinoxaline scaffold is most classically achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[9][10] This fundamental reaction provides a reliable and efficient route to this class of heterocycles. Below is a detailed protocol for the synthesis of this compound.

Rationale for Experimental Choices

The selection of 3,4-diaminobenzoic acid as the starting material is strategic, as it possesses the requisite ortho-diamine functionality for quinoxaline ring formation and the carboxylic acid group at the desired position on the benzene ring. Glyoxal is used as the 1,2-dicarbonyl component. The reaction is typically acid-catalyzed to facilitate the condensation and subsequent cyclization. A mixed solvent system of ethanol and acetic acid provides a suitable medium for the reaction, ensuring solubility of the reactants while the acetic acid also serves as a catalyst.[8]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzoic acid in a mixture of ethanol and acetic acid.

-

Addition of Glyoxal: To the stirred solution, add an aqueous solution of glyoxal (40% in water) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 75 °C and maintain this temperature with continuous stirring.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, cool the resulting suspension to 5 °C.[8] The precipitated product, this compound, is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.[8]

-

Drying: Dry the purified product under vacuum at 50 °C to yield the final this compound.[8]

Synthesis Pathway Visualization

The following diagram illustrates the condensation reaction for the synthesis of this compound.

Caption: Synthesis of this compound.

Applications in Drug Discovery and Materials Science

The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][4][11][12][13][14] this compound serves as a key intermediate in the synthesis of these pharmacologically active molecules.

Anticancer Agents

Quinoxaline derivatives have been extensively investigated for their anticancer properties.[4][15] They have been shown to act as inhibitors of various kinases, which are crucial in cancer cell signaling pathways. For instance, derivatives of this compound have been explored as tubulin polymerization inhibitors, a mechanism central to the action of many successful chemotherapy drugs.[3][4]

Antimicrobial and Antiviral Applications

The versatility of the quinoxaline ring system extends to its efficacy against microbial and viral pathogens.[12] this compound can be derivatized to produce compounds with significant antibacterial and antifungal activities.[16] Furthermore, certain quinoxaline derivatives have demonstrated potent antiviral effects, including activity against herpes simplex virus (HSV).[12] It is also a known intermediate in the production of antiprotozoal agents.[8]

Logical Relationship of this compound in Drug Development

Caption: Role in drug development.

Conclusion

This compound is a molecule of significant interest due to its foundational role in the synthesis of a wide array of biologically active compounds. Its straightforward synthesis and versatile chemical handles make it an invaluable building block for researchers in medicinal chemistry. The continued exploration of its derivatives promises to yield novel therapeutic agents and advanced materials, underscoring the enduring importance of this heterocyclic scaffold.

References

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). IndiaMART. Retrieved from [Link]

- Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7591.

- Srinivas, K., Himabindu, V., Reddy, G. M., & Balram, B. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. International Journal of Pharmaceutical Science and Health Care, 4(4), 47-56.

- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).

- Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry, 97, 664-672.

- Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. (2014).

- Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (2002). Indian Journal of Chemistry - Section B, 41B(12), 2674-2678.

- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Bioorganic & Medicinal Chemistry, 112, 117565.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. (2014). Journal of Saudi Chemical Society, 18(5), 441-447.

- A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Synthesis, 53(10), 1735-1742.

- Vieira, M., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.

- Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 664-672.

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). Frontiers in Pharmacology, 7, 29.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv

- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (2016).

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. キノキサリン-6-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]

- 9. arabjchem.org [arabjchem.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. recipp.ipp.pt [recipp.ipp.pt]

- 13. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

"Quinoxaline-6-carboxylic acid" solubility in different solvents

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its amphoteric nature allows for strong predictions and the design of effective experimental protocols. For any researcher or drug development professional, generating precise, in-house solubility data under relevant conditions (pH, temperature, solvent system) is paramount. The shake-flask method, when performed with equilibrium validation, remains the definitive approach. Adherence to rigorous experimental technique, including proper phase separation and validated analytical methods, will ensure the generation of trustworthy data essential for advancing research and development. [16][17]

References

-

Solubility of Things. (n.d.). Quinoxaline derivative. Retrieved from [Link]

-

SDS Manager. (2022). This compound SDS. Retrieved from [Link]

-

Lin, H. L., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. Journal of Pharmacy and Pharmacology, 60(5), 569-577. Retrieved from [Link]

-

MacFarlane, D. R., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 931-934. Retrieved from [Link]

-

Ozturk, A. A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. International Journal of Pharmaceutics, 441(1-2), 286-293. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

-

IndiaMART. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ReCIPP. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved from [Link]

-

Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. Retrieved from [Link]

-

Pharmacophore. (2017). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmacophore. (2024). Synthesis and biological activity of quinoxaline derivatives. Retrieved from [Link]

-

Save My Exams. (n.d.). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

-

Pass My Exams. (n.d.). Carboxylic Acids Solubility in Water. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Schröder, B., et al. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140-147. Retrieved from [Link]

-

Pharmacophore. (2010). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives: A review. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Ingenta Connect. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]

-

StuDocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H6N2O2). Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoxaline. Retrieved from [Link]

Sources

- 1. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 6-QUINOXALINECARBOXYLIC ACID CAS#: 6925-00-4 [m.chemicalbook.com]

- 5. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. savemyexams.com [savemyexams.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. enamine.net [enamine.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Quinoxaline-6-carboxylic Acid

Introduction

Quinoxaline-6-carboxylic acid is a heterocyclic compound featuring a quinoxaline core functionalized with a carboxylic acid group. This scaffold is of significant interest to researchers in medicinal chemistry and materials science, serving as a critical building block for novel therapeutic agents and functional organic materials.[1][2] The precise substitution pattern on the quinoxaline ring system dictates the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple recitation of data, this document is structured from the perspective of a senior application scientist, emphasizing the causality behind experimental choices and providing robust, self-validating protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

A thorough analysis begins with a foundational understanding of the molecule's structure. This compound consists of a fused pyrazine and benzene ring, with a carboxylic acid substituent at the C6 position.

The numbering of the quinoxaline ring is critical for the correct assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for full structural verification.

Expertise & Causality: Experimental Design

The choice of solvent is the most critical parameter in acquiring meaningful NMR data for this compound. Due to the presence of the acidic proton and the compound's polarity, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[7] It readily dissolves the compound and its residual water peak does not interfere with the aromatic region. Most importantly, it allows for the observation of the exchangeable carboxylic acid proton, which would be lost in solvents like D₂O or CD₃OD. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0.00 ppm).

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a map of the proton environments. Based on the structure, we anticipate five signals in the aromatic region and one broad signal for the carboxylic acid proton.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.5 | Broad Singlet | 1H | COOH | The acidic proton signal is typically very downfield and broad due to hydrogen bonding and chemical exchange. |

| ~9.0 - 9.2 | Singlet (or d) | 1H | H-5 | H-5 is deshielded by the adjacent C=N bond and the electron-withdrawing carboxylic acid group. It shows coupling to H-7. |

| ~8.9 - 9.1 | Doublet | 1H | H-2 or H-3 | Protons on the pyrazine ring are highly deshielded and typically appear far downfield.[8] |

| ~8.9 - 9.1 | Doublet | 1H | H-3 or H-2 | Coupled to each other, appearing as doublets. |

| ~8.3 - 8.5 | Doublet of Doublets | 1H | H-7 | Coupled to both H-8 (ortho coupling) and H-5 (meta coupling). |

| ~8.2 - 8.4 | Doublet | 1H | H-8 | Coupled to H-7 (ortho coupling). |

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the carbon framework of the molecule. We expect to see nine distinct signals corresponding to the nine carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment | Rationale / Reference |

|---|---|---|---|

| ~167 | Quaternary | C OOH | The carboxyl carbon is the most deshielded carbon atom. |

| ~145-147 | CH | C-2 or C-3 | Carbons of the pyrazine ring are significantly deshielded.[9][10] |

| ~145-147 | CH | C-3 or C-2 | Similar chemical environment to its counterpart on the pyrazine ring.[9][10] |

| ~142-144 | Quaternary | C-8a or C-4a | Bridgehead carbons adjacent to nitrogen atoms.[9] |

| ~141-143 | Quaternary | C-4a or C-8a | Bridgehead carbons adjacent to nitrogen atoms.[9] |

| ~135-138 | Quaternary | C-6 | Carbon atom directly attached to the electron-withdrawing carboxylic acid group. |

| ~130-132 | CH | C-8 | Aromatic CH carbon. |

| ~129-131 | CH | C-5 | Aromatic CH carbon. |

| ~128-130 | CH | C-7 | Aromatic CH carbon. |

Trustworthiness: A Self-Validating NMR Protocol

-

Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of high-purity DMSO-d₆ (≥99.9 atom % D).

-

Internal Standard: Add a minimal amount of TMS.

-

Instrumentation: Use a calibrated NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument has passed routine performance qualification (PQ) checks for resolution and sensitivity.

-

¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width encompasses the range from -1 to 15 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a sufficient number of scans to obtain adequate signal-to-noise, as the ¹³C nucleus is much less sensitive than ¹H.

-

Data Processing: Process the spectra using appropriate software. Apply a baseline correction and phase correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Validation: The integration of the ¹H spectrum must correspond to the proton count (1:1:1:1:1:1). The number of signals in the ¹³C spectrum must match the number of unique carbons (9).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in a molecule. For this compound, it provides definitive evidence for the carboxylic acid and the aromatic heterocyclic core.

Spectral Data Analysis

The analysis focuses on characteristic absorption bands. An Attenuated Total Reflectance (ATR) IR spectrum is readily available from public databases.[3]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |

|---|---|---|---|

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid (O-H) |

| ~1700 | Strong | C=O stretch | Carboxylic Acid (C=O) |

| ~1620 | Medium | C=N stretch | Pyrazine Ring |

| ~1580-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1300 | Medium | C-O stretch | Carboxylic Acid (C-O) |

| ~920 | Broad, Medium | O-H bend | Carboxylic Acid Dimer (out-of-plane) |

| ~800-900 | Strong | C-H bend | Aromatic C-H (out-of-plane) |

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The strong carbonyl (C=O) absorption confirms the presence of the acid functionality.

Experimental Protocol: ATR-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the powdered this compound onto the crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Principles & Ionization Causality

Electrospray Ionization (ESI) is the preferred method for a polar molecule like this compound. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated ion [M-H]⁻ in negative mode, with minimal in-source fragmentation. The high-resolution mass of the molecular ion can be used to confirm the elemental composition.

-

Calculated Exact Mass: 174.0429 g/mol [3]

-

Predicted [M+H]⁺ (Positive ESI): 175.0502 m/z[11]

-

Predicted [M-H]⁻ (Negative ESI): 173.0356 m/z[11]

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the isolated molecular ion. A primary and highly characteristic fragmentation pathway for a carboxylic acid is the loss of formic acid (HCOOH, 46 Da) or carbon dioxide (CO₂, 44 Da).

Caption: Proposed ESI(+) fragmentation pathway for this compound.

This proposed pathway involves an initial loss of water, followed by the loss of carbon monoxide, a common fragmentation pattern for heterocyclic compounds.[12]

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

LC Separation (Optional but Recommended): Inject the sample onto a C18 HPLC column to ensure sample purity before it enters the mass spectrometer.

-

MS Acquisition (Full Scan): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the molecular ion.

-

MS/MS Acquisition: Perform a product ion scan by isolating the molecular ion (e.g., m/z 175.05) in the first quadrupole, fragmenting it with a collision gas (e.g., argon or nitrogen) in the collision cell, and scanning the resulting fragments in the third quadrupole.

-

Data Validation: The measured mass of the molecular ion should match the calculated exact mass within a 5 ppm error margin for high-resolution instruments.

Summary Workflow for Spectroscopic Analysis

The following workflow ensures a comprehensive and validated characterization of this compound.

Sources

- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Quinoxaline(91-19-0) 1H NMR [m.chemicalbook.com]

- 9. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Quinoxaline(91-19-0) 13C NMR spectrum [chemicalbook.com]

- 11. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 12. chempap.org [chempap.org]

The Strategic Synthesis and Enduring Legacy of Quinoxaline-6-carboxylic Acid: A Technical Guide for Drug Discovery

Introduction: The Quinoxaline Scaffold and the Rise of a Key Intermediate

The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its discovery dates back to 1884, when Korner and Hinsberg first reported the synthesis of a quinoxaline derivative.[1][2] Since this seminal discovery, the quinoxaline core has been extensively explored, leading to the development of a vast library of compounds with a broad spectrum of biological activities. These include applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[3][4][5]

Within this important class of molecules, Quinoxaline-6-carboxylic acid has emerged as a particularly valuable building block for the synthesis of complex pharmaceutical agents. Its strategic placement of a carboxylic acid group on the benzene ring provides a versatile handle for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the discovery, historical development of synthetic methodologies, and the pivotal role of this compound in modern drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂ | [6] |

| Molecular Weight | 174.16 g/mol | [6] |

| Melting Point | 224-229 °C (decomposes) | [7] |

| Appearance | Light brown to dark brown solid | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

| pKa | 3.22 ± 0.30 (Predicted) | [7] |

A Journey Through Time: The Synthesis of this compound

The synthesis of this compound is a specific application of the classical Hinsberg quinoxaline synthesis, which involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][8]

The Genesis: The Hinsberg Condensation

The foundational reaction for forming the quinoxaline core structure is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a method established in the late 19th century.[2][9] This robust and versatile reaction remains a cornerstone of quinoxaline synthesis today.

For the specific synthesis of this compound, the key precursors are 3,4-diaminobenzoic acid and a source of glyoxal .

Caption: The classical Hinsberg synthesis of this compound.

Experimental Protocol: Classical Synthesis of this compound

The following protocol is a representative example of the classical synthesis:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3,4-diaminobenzoic acid in a mixture of ethanol and acetic acid.[7]

-

Reagent Addition: To the solution, add an equimolar amount of glyoxal (often in the form of its stable bisulfite adduct, sodium glyoxal bisulfite).[7][10]

-

Reaction Conditions: Heat the reaction mixture to approximately 75 °C and maintain this temperature for several hours.[7]

-

Workup and Isolation: Upon completion of the reaction, cool the mixture to induce precipitation of the product. The solid this compound is then collected by filtration, washed with a cold solvent such as ethanol, and dried under vacuum.[7]

Causality Behind Experimental Choices: The use of an acidic medium, such as acetic acid, catalyzes the condensation reaction by protonating the carbonyl groups of glyoxal, making them more electrophilic and susceptible to nucleophilic attack by the amino groups of 3,4-diaminobenzoic acid. Ethanol serves as a suitable solvent that can dissolve the reactants while allowing for the precipitation of the product upon cooling.

The Evolution to Greener Methodologies

While the classical Hinsberg condensation is effective, it often requires organic solvents and acidic catalysts. In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods.

Hydrothermal Synthesis (HTS): A Paradigm Shift

One of the most promising green alternatives is hydrothermal synthesis (HTS), which utilizes high-temperature water as both the solvent and a catalyst.[11]

Caption: Hydrothermal synthesis of this compound.

Experimental Protocol: Hydrothermal Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acids

A representative protocol for the synthesis of derivatives of this compound using HTS is as follows:

-

Reaction Setup: A mixture of a 1,2-diarylketone and 3,4-diaminobenzoic acid is placed in a high-pressure reaction vessel.[11]

-

Solvent: Water, or an aqueous solution of 5% acetic acid, is added as the solvent.[11]

-

Reaction Conditions: The vessel is sealed and heated to temperatures ranging from 150 to 230 °C for a short duration, typically 5 to 30 minutes.[11]

-

Workup and Isolation: After cooling, the solid product is isolated by filtration and dried.[11]

Trustworthiness and Self-Validation: A key challenge in the synthesis of carboxylic acids at high temperatures is the potential for decarboxylation. In the context of HTS for this compound, the formation of the decarboxylated quinoxaline is a known side reaction.[11] The reaction conditions, particularly temperature and reaction time, must be carefully optimized to maximize the yield of the desired carboxylic acid while minimizing the formation of this byproduct. This inherent competition serves as a self-validating system for the protocol's precision.

The Pivotal Role in Drug Discovery and Development

The true significance of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules.

A Key Intermediate for AMPHAKINE CX516

This compound is a crucial intermediate in the synthesis of AMPHAKINE CX516, a compound that has been investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease and ADHD.[10][12] The synthesis involves the amidation of this compound with piperidine.[12]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. recipp.ipp.pt [recipp.ipp.pt]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1283202A1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]

- 7. mtieat.org [mtieat.org]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 10. EP1277742A1 - Method for preparing halomethyl heterocyclic compounds - Google Patents [patents.google.com]

- 11. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 12. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]

Quinoxaline-6-carboxylic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline core, a fused heterocycle of benzene and pyrazine rings, represents a cornerstone in contemporary medicinal chemistry.[1][2][3] Its rigid, planar structure and electron-rich nitrogen atoms provide an ideal framework for interacting with a multitude of biological targets, including enzymes and nucleic acids.[2][4] This guide focuses specifically on the quinoxaline-6-carboxylic acid moiety, a critical building block that has given rise to a plethora of therapeutic agents. We will delve into its fundamental chemistry, explore its strategic role as a pharmacophore in drug design, and provide a detailed examination of its application across diverse therapeutic areas, with a particular focus on oncology, infectious diseases, and kinase inhibition. This document serves as a technical resource, offering not only theoretical insights but also actionable experimental protocols for the synthesis and evaluation of novel derivatives.

The this compound Core: Chemical Identity and Synthesis

This compound is an organic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of approximately 174.16 g/mol .[5] It presents as a powder, typically white to off-white, and is soluble in dimethyl sulfoxide (DMSO) but only sparingly soluble in water.[6] The presence of both a hydrogen-bond-accepting quinoxaline ring system and a hydrogen-bond-donating/accepting carboxylic acid group makes it a versatile scaffold for creating diverse molecular libraries.

Foundational Synthesis: The Condensation Reaction

The most prevalent and robust method for synthesizing the quinoxaline scaffold is the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[7][8] For this compound, the synthesis typically begins with 3,4-diaminobenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol outlines the fundamental synthesis from 3,4-diaminobenzoic acid and glyoxal.

Materials:

-

3,4-Diaminobenzoic acid (1.0 equiv.)

-

Glyoxal (40% solution in water, 1.1 equiv.)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl) for acidification

-

Sodium Bicarbonate (NaHCO₃) for neutralization

Procedure:

-

Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 3,4-diaminobenzoic acid in a mixture of ethanol and water (1:1 v/v).

-

Reaction Initiation: While stirring, slowly add the 40% aqueous glyoxal solution to the flask at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality Note: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to occur efficiently. Ethanol is a suitable solvent that solubilizes the aromatic diamine while being miscible with the aqueous glyoxal.

-

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The remaining aqueous solution is acidified with 2M HCl to precipitate the product.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water, and then recrystallized from an ethanol/water mixture to yield pure this compound.

-

Characterization (Self-Validation): The final product's identity and purity should be confirmed using:

-

¹H NMR: To verify the aromatic and carboxylic acid proton signals.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z 174.16).

-

Melting Point (MP): Literature values are in the range of 224-229 °C.

-

Workflow for Derivative Synthesis

The carboxylic acid group is a key handle for derivatization, most commonly through amide bond formation. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Caption: General workflow for synthesizing quinoxaline-6-carboxamide derivatives.

The Pharmacological Versatility of the Quinoxaline Scaffold

The quinoxaline ring system is considered a "privileged scaffold" because its derivatives exhibit a wide array of pharmacological activities.[4][8] The two nitrogen atoms in the pyrazine ring are key hydrogen bond acceptors, while the planar aromatic system facilitates π-π stacking and hydrophobic interactions with biological targets.[2]

Anticancer Activity

Quinoxaline derivatives have demonstrated potent anticancer effects through multiple mechanisms of action.[1][9]

A. Kinase Inhibition: Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of targeted therapies. Quinoxaline derivatives have been successfully designed as inhibitors of several critical kinases.[10] The quinoxaline scaffold acts as an ATP-competitive hinge-binding motif.

-

Pim-1 Kinase: Quinoxaline-2-carboxylic acid has been identified as a potent inhibitor of Pim-1 kinase, an enzyme overexpressed in various leukemias and solid tumors.[11][12] Structure-based design has led to derivatives with optimized activity.[11][12]

-

Apoptosis signal-regulated kinase 1 (ASK1): Substituted quinoxaline derivatives have been developed as potent ASK1 inhibitors, a potential strategy for treating diseases like non-alcoholic steatohepatitis.[13]

-

VEGFR-2: Some quinoxaline-based scaffolds have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2, a key regulator of tumor angiogenesis.[14]

Caption: Quinoxaline inhibitors often block downstream kinases, halting proliferation.

B. Other Anticancer Mechanisms: Beyond kinase inhibition, quinoxaline derivatives can induce apoptosis and interfere with microtubule formation.[14][15] Certain derivatives act as tubulin polymerization inhibitors, arresting the cell cycle and leading to programmed cell death.[1]

| Derivative Class | Target/Mechanism | Cancer Cell Lines | IC₅₀ (µM) | Reference |

| Quinoxaline-Amide | Tubulin Polymerization | HeLa, SMMC-7721, K562 | 0.071 - 0.164 | [1] |

| Bromo-Quinoxaline | Apoptosis Induction | A549 (Lung) | 9.32 - 11.98 | [15] |

| Imidazo[1,2-a]quinoxaline | Microtubule Interference | Various | Not specified | [14] |

| Quinoxaline-2-carboxylic acid | Pim-1 Kinase Inhibition | KU812 (Leukemia) | ~1.0 | [12] |

Table 1: Examples of Anticancer Activity of Quinoxaline Derivatives.

Antimicrobial Activity

The quinoxaline scaffold is a key component in many compounds with potent antibacterial and antifungal properties.[16][17][18][19]

-

Antibacterial: Quinoxaline-6-carboxamide derivatives have been synthesized and screened against bacterial strains like Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus, and Streptococcus pyogenes (Gram-positive), with some compounds showing excellent activity.[16]

-

Antifungal: Derivatives have also been tested against fungi such as Candida albicans.[17] The development of these agents is crucial for combating drug-resistant microbial infections.

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents, with research highlighting their activity against a range of viruses.[20][21][22]

-

Anti-HIV: Some quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase.[20][23]

-

Anti-Influenza: The scaffold has been used to design inhibitors of the influenza NS1A protein, which is essential for viral replication.[3][23]

-

Anti-Herpes: Activity against the herpes virus has also been reported, with the mechanism often linked to the DNA binding properties of the compounds.[7]

Advanced Protocols & Methodologies

3.1. Protocol: Synthesis of a Quinoxaline-6-Carboxamide Derivative

This protocol details the synthesis of a specific amide derivative, a common step in building a chemical library for screening.

Objective: To synthesize N-(3-Chloro-4-fluorophenyl)quinoxaline-6-carboxamide.

Materials:

-

This compound (1.0 equiv.)

-

Thionyl chloride (SOCl₂) (2.0 equiv.)

-

Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM) (anhydrous)

-

3-Chloro-4-fluoroaniline (1.1 equiv.)

-

Triethylamine (TEA) (1.5 equiv.)

Procedure:

-

Acyl Chloride Formation: To a suspension of this compound in anhydrous DCM, add a catalytic drop of DMF. Slowly add thionyl chloride at 0°C.

-

Causality Note: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride. DMF catalyzes this reaction. This activation is necessary for the subsequent amide coupling.

-

-

Reaction: Stir the mixture at room temperature for 2-3 hours until the solution becomes clear. Remove excess thionyl chloride and DCM under reduced pressure.

-

Amide Coupling: Re-dissolve the resulting crude quinoxaline-6-carbonyl chloride in anhydrous DCM. Cool to 0°C and add 3-chloro-4-fluoroaniline, followed by the dropwise addition of triethylamine.

-

Causality Note: Triethylamine acts as a base to neutralize the HCl byproduct of the amide coupling reaction, driving the reaction to completion.

-

-

Workup: Allow the reaction to stir at room temperature overnight. Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

3.2. Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxicity of a synthesized compound against a cancer cell line.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a quinoxaline derivative.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

DMEM or RPMI-1640 culture medium with 10% FBS

-

Synthesized quinoxaline compound dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline compound in culture medium from the DMSO stock. Replace the medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The this compound scaffold is a validated and highly fruitful starting point for the development of novel therapeutics. Its synthetic tractability and diverse pharmacological profile ensure its continued relevance in drug discovery.[1][24]

Caption: Logical workflow from scaffold selection to lead compound optimization.

Future research will likely focus on:

-

Improving Selectivity: Designing derivatives that target specific kinase isoforms or microbial enzymes to reduce off-target effects.

-

Overcoming Resistance: Developing compounds active against drug-resistant cancer cells or microbial strains.

-

Exploring Bioisosteres: Replacing the carboxylic acid group with bioisosteres (e.g., tetrazoles, acylsulfonamides) to modulate physicochemical properties like cell permeability and metabolic stability.[25][26]

-

New Therapeutic Areas: Investigating the potential of these derivatives in treating neurodegenerative and inflammatory diseases.

References

- (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. (2017-04-20).

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023-11-14). MDPI. Available from: [Link]

-

Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. Available from: [Link]

- Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. RS Publication.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.

- Synthesis and antimicrobial activity of some quinoxaline derivatives.

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024-10-21). NIH. Available from: [Link]

-

Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. Available from: [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017-02-21). PMC - PubMed Central. Available from: [Link]

- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2011-04-21). PMC - NIH. Available from: [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020-06-03). PMC - PubMed Central. Available from: [Link]

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. Available from: [Link]

-

Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025-12-20). Bioengineer.org. Available from: [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024-11-07). RSC Publishing. Available from: [Link]

- Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development.

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. Available from: [Link]

-

Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar. Available from: [Link]

-

Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. MDPI. Available from: [Link]

-

This compound | C9H6N2O2 | CID 674813. PubChem. Available from: [Link]

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24).

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (2013-05-01). PMC - PubMed Central. Available from: [Link]

-

Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis. Semantic Scholar. Available from: [Link]

- Buy this compound at Best Price, Industrial/Research Grade Chemical.

-

Pharmacological activities displayed by quinoxaline‐based molecules. ResearchGate. Available from: [Link]

-

[PDF] Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Semantic Scholar. Available from: [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available from: [Link]

-

Quinoxaline – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. ResearchGate. Available from: [Link]

-

Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. (2018-06-25). PubMed. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar [semanticscholar.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. rspublication.com [rspublication.com]

- 18. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. [PDF] Quinoxaline Derivatives as Antiviral Agents: A Systematic Review | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. pharmaceuticaljournal.net [pharmaceuticaljournal.net]